molecular formula C7H9BrO3 B8588755 2-Bromo-5-dimethoxymethylfuran

2-Bromo-5-dimethoxymethylfuran

Cat. No. B8588755
M. Wt: 221.05 g/mol
InChI Key: WABBMXFNRFZTOX-UHFFFAOYSA-N
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Patent
US06452014B1

Procedure details

To a solution of 5-bromofuran-2-carboxaldehyde (350 mg, 2.00 mmol) in methanol (15 mL) was added p-toluenesulfonic acid monohydrate (38 mg, 0.20 mmol), and the mixture was heated at reflux for 2 h. The reaction mixture was cooled to room temperature, and aqueous sodium bicarbonate was added. The mixture was extracted with ether, and the organic layer was washed with brine, dried on anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to afford 2-bromo-5-dimethoxymethylfuran (274 mg, 62%).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.O.[C:10]1(C)C=CC(S(O)(=O)=O)=CC=1.[C:21](=[O:24])(O)[O-].[Na+]>CO>[Br:1][C:2]1[O:6][C:5]([CH:7]([O:24][CH3:21])[O:8][CH3:10])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
38 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1OC(=CC1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.